molecular formula C15H22ClN B11772160 4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine CAS No. 1956381-81-9

4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine

Cat. No.: B11772160
CAS No.: 1956381-81-9
M. Wt: 251.79 g/mol
InChI Key: MWGRXFWGMDSMNI-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom The presence of the 4-chlorophenyl group and the propyl group attached to the piperidine ring gives this compound unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine typically involves the reaction of 4-chlorobenzaldehyde with 1-methyl-3-propylpiperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. The reaction mechanism involves the formation of an imine intermediate, which is subsequently reduced to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine can be compared with other similar compounds, such as:

    4-(4-Chlorophenyl)-1-methylpiperidine: Lacks the propyl group, leading to different chemical and biological properties.

    4-(4-Chlorophenyl)-3-propylpiperidine:

    4-(4-Bromophenyl)-1-methyl-3-propylpiperidine: The bromine atom replaces the chlorine atom, affecting the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1956381-81-9

Molecular Formula

C15H22ClN

Molecular Weight

251.79 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-methyl-3-propylpiperidine

InChI

InChI=1S/C15H22ClN/c1-3-4-13-11-17(2)10-9-15(13)12-5-7-14(16)8-6-12/h5-8,13,15H,3-4,9-11H2,1-2H3

InChI Key

MWGRXFWGMDSMNI-UHFFFAOYSA-N

Canonical SMILES

CCCC1CN(CCC1C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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